Dde-L-Met-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

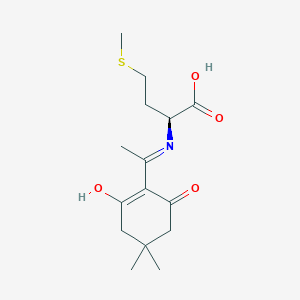

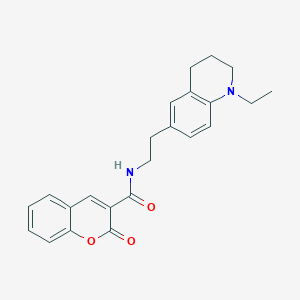

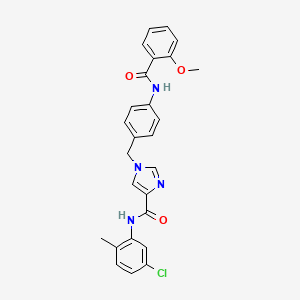

Dde-L-Met-OH, also known as N-alpha-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-methionine, is a chemical compound used as an orthogonally protected building-block in solid-phase peptide synthesis . It is a synthetic derivative of methionine and has a unique chemical structure that makes it an ideal candidate for various applications in biochemistry and molecular biology.

Molecular Structure Analysis

The molecular formula of Dde-L-Met-OH is C15H23NO4S . Its molecular weight is 313.13 g/mol . The structure includes a methionine core with a dimethyl-dioxocyclohexylidene group attached .Scientific Research Applications

Solid-Phase Peptide Synthesis

Dde-L-Met-OH is utilized as an orthogonally protected building block in solid-phase peptide synthesis, allowing for the selective deprotection and conjugation of amino acids in a controlled manner. This application is crucial for creating specific peptide sequences used in therapeutic drugs and research .

Drug Delivery Systems

The unique chemical structure of Dde-L-Met-OH makes it an ideal candidate for developing drug delivery systems. It can be used to modify drug molecules to improve their delivery and efficacy in treating diseases.

Protein Modification

Site-specific modification of proteins using Dde-L-Met-OH can uncover new protein functions and interactions. This is particularly valuable in the discovery of new drug targets and understanding disease mechanisms.

Targeted Therapies

The synthesis of protein conjugates using Dde-L-Met-OH can lead to the development of targeted therapies for cancer and other diseases. By attaching therapeutic agents to specific proteins, treatments can be directed precisely to diseased cells.

Biochemical Analysis

Dde-L-Met-OH can be used in biochemical assays to quantify L-methionine concentrations in biological samples, which is important for studying metabolic pathways related to cancer cell growth and autophagy .

Metabolic Studies

Exposure to Dde-L-Met-OH has been studied in the context of metallothionein expression, synthesis, and localization in various organs under different dietary conditions, providing insights into metabolic responses to environmental toxins .

Mechanism of Action

Mode of Action

. In this context, it prevents unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. After the peptide synthesis is complete, the Dde-L-Met-OH group can be removed under specific conditions .

Pharmacokinetics

Amino acids are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

properties

IUPAC Name |

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-9(16-10(14(19)20)5-6-21-4)13-11(17)7-15(2,3)8-12(13)18/h10,17H,5-8H2,1-4H3,(H,19,20)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROHMVCMFKTMJY-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCSC)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCSC)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[[1-(4-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2965239.png)

![N-(3-methyl-4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2965242.png)

![7-Tert-butyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2965248.png)

![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2965249.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}methyl)aniline](/img/structure/B2965254.png)

![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2965255.png)